molecular formula C28H26N4O2 B4015355 N,N'-1,2-ethanediylbis(2-anilinobenzamide)

N,N'-1,2-ethanediylbis(2-anilinobenzamide)

Cat. No. B4015355
M. Wt: 450.5 g/mol
InChI Key: HKWJFWNEXGJBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N,N'-1,2-ethanediylbis(2-anilinobenzamide) involves the reaction of N,N'-1,2-ethanediylbis(2-hydroxybenzamide) with N-benzyl-2-chloroacetamide, crystallizing from DMF. This process underlines the compound's intricate preparation method, emphasizing the importance of precise reactant selection and conditions for successful synthesis (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of N,N'-1,2-ethanediylbis(2-anilinobenzamide) is characterized by crystallographically imposed inversion symmetry, featuring intramolecular hydrogen bonds between phenoxy O atoms and benzamide N atoms. This structural attribute facilitates the construction of a two-dimensional network through intermolecular hydrogen bonds, highlighting the compound’s capacity for forming complex molecular arrangements (Wang et al., 2006).

Chemical Reactions and Properties

N,N'-1,2-ethanediylbis(2-anilinobenzamide) participates in various chemical reactions, illustrating its reactivity and functional versatility. For instance, its involvement in the facile synthesis of non-steroidal anti-inflammatory active bisbenzamide-containing compounds showcases its potential in pharmaceutical applications, even though this report excludes drug-related uses (Girgis & Ellithey, 2006).

Physical Properties Analysis

The physical properties of N,N'-1,2-ethanediylbis(2-anilinobenzamide), such as solubility, crystallization behavior, and melting point, are crucial for understanding its behavior in various environments and applications. While specific studies on these properties were not found, the synthesis and structure analysis imply that its crystalline form and hydrogen bonding capability significantly influence its physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are integral to comprehensively understanding N,N'-1,2-ethanediylbis(2-anilinobenzamide). The compound's ability to undergo reactions such as bromination and carbonylation suggests a broad spectrum of chemical functionalities and potential for further chemical modifications (Salmasi et al., 2016; Zhang et al., 2016).

properties

IUPAC Name

2-anilino-N-[2-[(2-anilinobenzoyl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O2/c33-27(23-15-7-9-17-25(23)31-21-11-3-1-4-12-21)29-19-20-30-28(34)24-16-8-10-18-26(24)32-22-13-5-2-6-14-22/h1-18,31-32H,19-20H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWJFWNEXGJBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)NCCNC(=O)C3=CC=CC=C3NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilino-N~1~-{2-[(2-anilinobenzoyl)amino]ethyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-1,2-ethanediylbis(2-anilinobenzamide)
Reactant of Route 2
Reactant of Route 2
N,N'-1,2-ethanediylbis(2-anilinobenzamide)
Reactant of Route 3
Reactant of Route 3
N,N'-1,2-ethanediylbis(2-anilinobenzamide)
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N'-1,2-ethanediylbis(2-anilinobenzamide)
Reactant of Route 5
Reactant of Route 5
N,N'-1,2-ethanediylbis(2-anilinobenzamide)
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N'-1,2-ethanediylbis(2-anilinobenzamide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.